REACTION_CXSMILES
|
[BrH:1].[C:2]1([CH2:8][C:9]([C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)=[O:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(=O)C>[BrH:1].[Br:1][CH:8]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[C:9]([C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1)=[O:10] |f:0.1,3.4|
|
Name
|
2-phenyl-1-(3-pyridyl)-ethanone hydrobromide
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
Br.C1(=CC=CC=C1)CC(=O)C=1C=NC=CC1
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The heating bath is then removed
|
Type
|
ADDITION
|
Details
|
a solution of 75.8 g of bromine in 30 ml of acetic acid is added in portions each of 5 ml
|
Type
|
STIRRING
|
Details
|
While then stirring
|
Type
|
TEMPERATURE
|
Details
|
to cool to 60°
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 20° by means of an ice-bath
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Type
|
WASH
|
Details
|
washed first once with 100 ml of cold acetic acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice with 200 ml of diethyl ether each time, and dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Br.BrC(C(=O)C=1C=NC=CC1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |